molecular formula C8H14O2S B13199356 2-(Thian-4-yl)propanoic acid

2-(Thian-4-yl)propanoic acid

Cat. No.: B13199356
M. Wt: 174.26 g/mol
InChI Key: ZFHPYBUZJJQABY-UHFFFAOYSA-N
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Description

2-(Thian-4-yl)propanoic acid is a sulfur-containing organic compound characterized by a propanoic acid backbone substituted at the second carbon with a tetrahydrothiopyran (thian) ring. The thian moiety, a six-membered saturated sulfur ring, confers unique electronic and steric properties to the molecule. These analogs highlight the role of sulfur heterocycles in modulating physicochemical properties, biological activity, and toxicity.

Properties

Molecular Formula

C8H14O2S

Molecular Weight

174.26 g/mol

IUPAC Name

2-(thian-4-yl)propanoic acid

InChI

InChI=1S/C8H14O2S/c1-6(8(9)10)7-2-4-11-5-3-7/h6-7H,2-5H2,1H3,(H,9,10)

InChI Key

ZFHPYBUZJJQABY-UHFFFAOYSA-N

Canonical SMILES

CC(C1CCSCC1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Thian-4-yl)propanoic acid typically involves the reaction of thian-4-yl derivatives with propanoic acid precursors. One common method includes the use of thian-4-yl bromide, which reacts with a propanoic acid derivative under basic conditions to yield the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and improved efficiency. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Thian-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thian-4-yl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The thian-4-yl group can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Thian-4-yl derivatives with different substituents.

Scientific Research Applications

Chemistry: 2-(Thian-4-yl)propanoic acid is used as a building block in organic synthesis, particularly in the preparation of heterocyclic compounds

Biology: In biological research, this compound can be used to study the effects of sulfur-containing groups on biological activity. It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: The compound’s derivatives have shown promise in medicinal chemistry, particularly in the development of drugs targeting specific enzymes or receptors. Its sulfur-containing structure can enhance the binding affinity and selectivity of drug candidates.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 2-(Thian-4-yl)propanoic acid and its derivatives involves interactions with specific molecular targets. The sulfur atom in the thian-4-yl group can form strong interactions with metal ions or enzyme active sites, influencing the compound’s biological activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 2-(thian-4-yl)propanoic acid and its analogs:

Compound Name Structure Molecular Formula Key Properties Applications Toxicity Profile
This compound Saturated thian ring (tetrahydrothiopyran) C8H12O2S Potential enhanced solubility due to saturated ring; reduced aromaticity. Hypothetical use in drug design (inferred) Likely lower acute toxicity (vs. thiophene analog)
2-(Thiophen-2-yl)propanoic acid Aromatic thiophene ring C7H8O2S Aromatic sulfur ring; higher stability but acute toxicity (oral, dermal, inhalation: Category 4) . Restricted to R&D due to hazards . Acute toxicity (Category 4) .
3-(2-Amino-1,3-thiazol-4-yl)propanoic acid Amino-thiazole ring C6H8N2O2S Bioactive; hydrogen-bonding capacity from amino group . Medicinal chemistry (e.g., enzyme inhibition) . Not fully characterized .
2-(2,4,5-Trichlorophenoxy)propanoic acid (Silvex) Chlorinated phenoxy group C9H7Cl3O3 Herbicidal activity; banned due to environmental and health risks . Former agricultural use (banned) . High toxicity; banned in 1997 .

Physicochemical Properties

  • Thian vs. Thiophene derivatives exhibit higher lipophilicity, which may correlate with their acute toxicity .
  • Thiazole Derivatives : The presence of nitrogen in the thiazole ring enhances hydrogen-bonding capacity, improving interactions with biological targets . This property is exploited in medicinal chemistry for designing enzyme inhibitors .

Biological Activity

2-(Thian-4-yl)propanoic acid is a sulfur-containing organic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, synthesis, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound this compound features a thian-4-yl group, which is a five-membered ring containing sulfur. This structure is significant because the sulfur atom can form strong interactions with metal ions and enzyme active sites, influencing both its chemical reactivity and biological activity. The carboxylic acid group present in the molecule also allows for hydrogen bonding and electrostatic interactions, which are crucial for its biological effects.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Metal Ion Coordination : The sulfur atom in the thian-4-yl group can coordinate with metal ions, which may enhance the compound's ability to inhibit certain enzymes or modulate receptor activity.
  • Enzyme Inhibition : Research indicates that derivatives of this compound may inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. Such inhibition can lead to reduced inflammation and pain relief, making it a candidate for anti-inflammatory drug development .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound against various bacterial strains. It has demonstrated moderate to good activity against:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis4.69 - 22.9 µM
Staphylococcus aureus5.64 - 77.38 µM
Enterococcus faecalis8.33 - 23.15 µM
Escherichia coli2.33 - 156.47 µM
Pseudomonas aeruginosa13.40 - 137.43 µM
Salmonella typhi11.29 - 77.38 µM

Additionally, antifungal properties have been observed against Candida albicans and Fusarium oxysporum, suggesting a broad-spectrum antimicrobial potential .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through COX inhibition, as indicated by studies involving carrageenin-induced paw edema in rat models. This suggests that derivatives of this compound could be developed as anti-inflammatory agents .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various organic reactions, including oxidation and reduction processes:

  • Oxidation : The thian-4-yl group can be oxidized to form sulfoxides or sulfones.
  • Reduction : The carboxylic acid can be reduced to an alcohol using lithium aluminum hydride.
  • Substitution Reactions : The thian-4-yl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents that may enhance biological activity.

These synthetic routes facilitate the development of various derivatives that may exhibit improved pharmacological properties.

Comparative Analysis

When compared to similar compounds, such as 3-(2-Pyridin-4-yl)ethylthio)propanoic acid and 1,2,4-Triazol-4-yl-propanoic acid , this compound stands out due to its unique reactivity profile attributed to the thian-4-yl moiety. This distinct feature enhances its potential for forming stable complexes with metal ions, making it particularly valuable in medicinal chemistry applications .

Case Studies

Several case studies have explored the therapeutic potential of compounds related to or derived from this compound:

  • Anti-inflammatory Studies : A study demonstrated significant reduction in inflammation markers in animal models treated with derivatives of this compound.
  • Antimicrobial Efficacy : Clinical evaluations showed promising results for formulations containing this compound against resistant bacterial strains.
  • Drug Development : Ongoing research is focused on optimizing the synthesis of derivatives for enhanced bioactivity and lower toxicity profiles.

Q & A

Q. What regulatory frameworks govern the use of this compound in pharmacological research?

  • Methodological Answer : Compliance with FDA/EMA guidelines for Investigational New Drugs (INDs) requires rigorous impurity profiling (e.g., ≤0.15% for unknown impurities). Reference standards must meet USP/EP specifications, as seen in pharmacopeial monographs for related acids .

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